2-Methyl-4-propyl-4-heptanamine hydrochloride
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Overview
Description
2-Methyl-4-propyl-4-heptanamine hydrochloride is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propyl-4-heptanamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 2-Methyl-4-propyl-4-heptanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the hydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-propyl-4-heptanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine into corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to simpler amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of alkylated or acylated amines.
Scientific Research Applications
2-Methyl-4-propyl-4-heptanamine hydrochloride has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-propyl-4-heptanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may increase the release of neurotransmitters or inhibit the activity of certain enzymes, leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-propylheptane: A hydrocarbon with a similar structure but lacking the amine group.
4-Heptanamine: A primary amine with a simpler structure.
N-Ethyl-N-methyl-4-propyl-4-heptanamine: A tertiary amine with different alkyl groups attached to the nitrogen atom.
Uniqueness
2-Methyl-4-propyl-4-heptanamine hydrochloride is unique due to its specific arrangement of alkyl groups and its hydrochloride salt form, which enhances its solubility and stability. This uniqueness makes it valuable in various applications, particularly in research and industrial processes.
Properties
CAS No. |
56065-45-3 |
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Molecular Formula |
C11H26ClN |
Molecular Weight |
207.78 g/mol |
IUPAC Name |
(2-methyl-4-propylheptan-4-yl)azanium;chloride |
InChI |
InChI=1S/C11H25N.ClH/c1-5-7-11(12,8-6-2)9-10(3)4;/h10H,5-9,12H2,1-4H3;1H |
InChI Key |
LADUYHLXHMSSSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CC(C)C)[NH3+].[Cl-] |
Origin of Product |
United States |
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